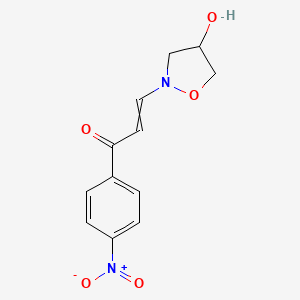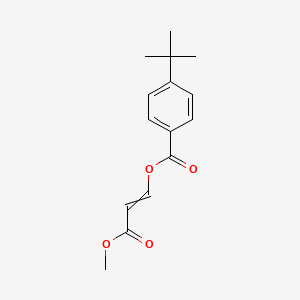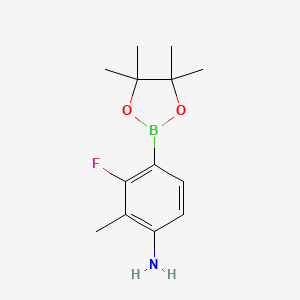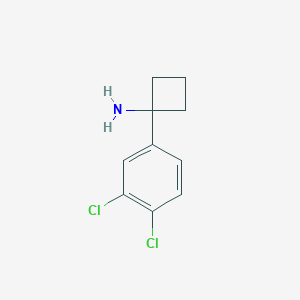
3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is a synthetic organic compound that features both oxazolidine and nitrophenyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Prop-2-en-1-one Moiety: This can be synthesized via aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: H2/Pd, Fe/HCl, or SnCl2.
Substitution: Halogens (Cl2, Br2), sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique functional groups.
Medicine
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitrophenyl group could participate in electron transfer processes, while the oxazolidine ring might provide steric hindrance or specific binding interactions.
相似化合物的比较
Similar Compounds
3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-phenylprop-2-en-1-one: Lacks the nitro group, which may affect its reactivity and applications.
3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-methylphenyl)prop-2-en-1-one: Contains a methyl group instead of a nitro group, potentially altering its chemical properties.
Uniqueness
The presence of both the oxazolidine and nitrophenyl groups in 3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one makes it unique, as it combines the reactivity and properties of both functional groups
属性
分子式 |
C12H12N2O5 |
|---|---|
分子量 |
264.23 g/mol |
IUPAC 名称 |
3-(4-hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H12N2O5/c15-11-7-13(19-8-11)6-5-12(16)9-1-3-10(4-2-9)14(17)18/h1-6,11,15H,7-8H2 |
InChI 键 |
WUMUPUMRGYEAQT-UHFFFAOYSA-N |
规范 SMILES |
C1C(CON1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile](/img/structure/B11726414.png)
![N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726420.png)



![N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)
![2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)
![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)
![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)


![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11726499.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
